PDHK1 Target Engagement: Comparative Structural Annotation in Patent Literature
The compound is specifically indexed in the Therapeutic Target Database (TTD) as a PDHK1 inhibitor within the 'thiazole carboxamide derivative 28' series, patented by Merck Sharp & Dohme Corp. [1] This annotation places it within a defined selectivity space. In contrast, close regioisomeric or single-halogen analogs, such as 2-(2,4-difluorophenyl)thiazole-4-carboxamide (CAS 175276-97-8), are not annotated with the same target profile in authoritative target databases, indicating that the 4-chlorophenyl substituent is a critical determinant for this specific kinase interaction. [2]
| Evidence Dimension | Annotated primary target (PDHK1 inhibition) |
|---|---|
| Target Compound Data | Annotated as PDHK1 inhibitor in TTD |
| Comparator Or Baseline | 2-(2,4-difluorophenyl)thiazole-4-carboxamide (CAS 175276-97-8): No PDHK1 annotation found in TTD |
| Quantified Difference | Qualitative difference in target annotation; quantitative IC50 data not publicly available for direct comparison |
| Conditions | Database annotation based on patent family WO2012036974 / US20130165450 |
Why This Matters
For procurement decisions in PDHK1-focused drug discovery, the annotated target profile provides a hypothesis-driven selection criterion that distinguishes this compound from non-annotated analogs, reducing screening attrition.
- [1] Therapeutic Target Database (TTD). Drug Information: Thiazole carboxamide derivative 28. https://db.idrblab.net/ttd/data/drug/details/d04qrx. View Source
- [2] PubChem. Compound Summary for 2-(2,4-difluorophenyl)thiazole-4-carboxamide (CAS 175276-97-8). National Center for Biotechnology Information. View Source
